1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one
Description
1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone attached to a substituted phenyl ring. The phenyl group is functionalized with a difluoromethyl (-CF₂H) group at the para position and a fluorine atom at the ortho position. This compound’s structure combines electron-withdrawing fluorine substituents with a ketone group, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science .
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-2-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3O/c1-6(14)4-7-2-3-8(10(12)13)5-9(7)11/h2-3,5,10H,4H2,1H3 |
InChI Key |
INTJNYJCYRZZHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)C(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethyl)-2-fluorobenzene with acetone in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include compounds with variations in substituent type, position, and electronic properties. A comparative analysis is provided in Table 1.
Table 1: Structural and Physical Properties of Selected Analogues
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., -F, -CF₃, -OCF₂H):
Fluorine substituents increase electronegativity and metabolic stability but may reduce solubility in polar solvents. For example, this compound exhibits higher oxidative stability compared to its methyl-substituted analog (1-(4-methylphenyl)propan-2-one) due to reduced electron density on the aromatic ring . - Electron-Donating Groups (e.g., -CH₃, -OCH₃): Methyl or methoxy groups enhance solubility in organic solvents but may decrease resistance to enzymatic degradation.
Biological Activity
1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one, also known as 1,1-difluoro-1-(4-fluorophenyl)propan-2-one, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H8F2O
- Molar Mass : Approximately 188.15 g/mol
- Structure : The compound features a difluoromethyl group and a para-substituted fluorophenyl group, which enhances its reactivity and binding affinity towards biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of fluorine atoms increases the compound's lipophilicity and binding affinity, allowing it to effectively modulate various biological processes. Research indicates that it may act as an enzyme inhibitor or receptor modulator, which is valuable in drug discovery.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
- Enzyme Inhibition : The compound shows potential in inhibiting key enzymes involved in metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that it may have anticancer properties, particularly when used in combination with other therapeutic agents.
- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Anticancer Activity | Shows synergistic effects with other drugs | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study: Anticancer Potential
A study investigated the anticancer effects of this compound in vitro. The results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, particularly when combined with established chemotherapeutics. This suggests a potential role in enhancing the efficacy of existing cancer treatments.
Mechanistic Insights
The mechanism underlying the anticancer activity involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. Molecular docking studies have shown that the compound can effectively bind to target proteins involved in these pathways, leading to reduced cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
